molecular formula C12H10FNO B2534117 2-(5-Fluoro-2-methoxyphenyl)pyridine CAS No. 1443314-41-7

2-(5-Fluoro-2-methoxyphenyl)pyridine

Cat. No.: B2534117
CAS No.: 1443314-41-7
M. Wt: 203.216
InChI Key: FYKHNECDENUJGC-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methoxyphenyl)pyridine is a fluorinated heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both fluorine and methoxy groups on the phenyl ring, along with the pyridine moiety, imparts distinct electronic and steric characteristics to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Fluoro-2-methoxyphenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 5-fluoro-2-methoxyphenylboronic acid with 2-bromopyridine in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Fluoro-2-methoxyphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 2-(5-formyl-2-methoxyphenyl)pyridine or 2-(5-carboxy-2-methoxyphenyl)pyridine.

    Reduction: Formation of 2-(5-fluoro-2-methoxyphenyl)piperidine.

    Substitution: Formation of 2-(5-substituted-2-methoxyphenyl)pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)pyridine is largely dependent on its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature can influence the compound’s binding affinity to various receptors or enzymes. Additionally, the methoxy group can participate in hydrogen bonding or other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

    2-Fluoropyridine: Lacks the methoxy group, resulting in different electronic properties.

    2-(5-Fluoro-2-hydroxyphenyl)pyridine: The hydroxyl group can form stronger hydrogen bonds compared to the methoxy group.

    2-(5-Fluoro-2-methylphenyl)pyridine: The methyl group introduces steric hindrance, affecting the compound’s reactivity.

Uniqueness: 2-(5-Fluoro-2-methoxyphenyl)pyridine is unique due to the combination of the fluorine and methoxy groups, which impart distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-15-12-6-5-9(13)8-10(12)11-4-2-3-7-14-11/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKHNECDENUJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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